molecular formula C13H19N3O2 B13683017 4-(1-Boc-3-pyrrolidinyl)pyrimidine

4-(1-Boc-3-pyrrolidinyl)pyrimidine

Cat. No.: B13683017
M. Wt: 249.31 g/mol
InChI Key: OXDDYDYQPWGAON-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Boc-3-pyrrolidinyl)pyrimidine typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first synthesized and protected with a Boc group to form 1-Boc-3-pyrrolidine.

    Coupling with Pyrimidine: The protected pyrrolidinyl intermediate is then coupled with a pyrimidine derivative under suitable reaction conditions, often involving a base and a coupling agent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Boc-3-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The pyrimidine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the synthesis of materials and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The Boc group provides protection during synthetic processes, ensuring the stability of the intermediate.

Comparison with Similar Compounds

    4-(1-Boc-3-pyrrolidinyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4-(1-Boc-3-pyrrolidinyl)pyrazine: Features a pyrazine ring, offering different electronic properties.

    4-(1-Boc-3-pyrrolidinyl)quinoline: Contains a quinoline ring, which can impact its biological activity.

Uniqueness: 4-(1-Boc-3-pyrrolidinyl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a Boc-protected pyrrolidinyl group

Properties

IUPAC Name

tert-butyl 3-pyrimidin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-5-10(8-16)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDDYDYQPWGAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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